2-nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline
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Overview
Description
2-nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline is a complex organic compound with the molecular formula C18H22N4O4 and a molecular weight of 358.39 g/mol . This compound is characterized by the presence of nitro groups and aniline moieties, making it a significant subject of study in various chemical and industrial applications.
Preparation Methods
The synthesis of 2-nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline involves multiple steps, typically starting with the reaction of 1,6-hexanediamine with 2-nitroaniline under specific conditions. The reaction is carried out in the presence of a solvent such as ethanol and a catalyst like triethylamine . The process involves heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases, depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
2-nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use .
Comparison with Similar Compounds
2-nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline can be compared with other similar compounds, such as:
2-nitroaniline: A simpler compound with similar nitro and aniline groups.
1,6-hexanediamine: A precursor used in the synthesis of the target compound.
N,N’-bis(2-nitrophenyl)hexanediamine: A structurally related compound with similar functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N,N'-bis(2-nitrophenyl)hexane-1,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c23-21(24)17-11-5-3-9-15(17)19-13-7-1-2-8-14-20-16-10-4-6-12-18(16)22(25)26/h3-6,9-12,19-20H,1-2,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUNBTSAIDJSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCCCCCNC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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